
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid is a chemical compound that features a picolinic acid moiety linked to a 2,2-dimethyl-1,3-dioxolane group via a methoxy bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid typically involves the following steps:
Formation of the 2,2-Dimethyl-1,3-dioxolane group: This can be achieved by reacting glycerol with acetone in the presence of an acid catalyst to form solketal.
Attachment of the methoxy group: The solketal is then reacted with methanol under acidic conditions to introduce the methoxy group.
Coupling with picolinic acid: Finally, the methoxy-substituted solketal is coupled with picolinic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid involves its interaction with specific molecular targets and pathways. The picolinic acid moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with similar structural features but lacking the picolinic acid moiety.
Picolinic acid derivatives: Compounds that share the picolinic acid core but have different substituents.
Uniqueness
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid is unique due to the combination of the picolinic acid and 2,2-dimethyl-1,3-dioxolane groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H15NO5 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
6-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(2)17-7-8(18-12)6-16-10-5-3-4-9(13-10)11(14)15/h3-5,8H,6-7H2,1-2H3,(H,14,15) |
Clé InChI |
SAHLVKZNPSBQQE-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)COC2=CC=CC(=N2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


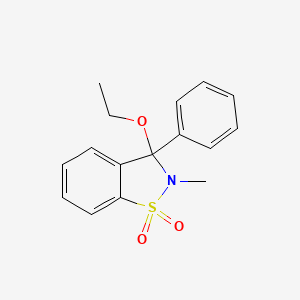
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)

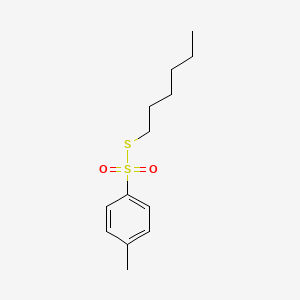
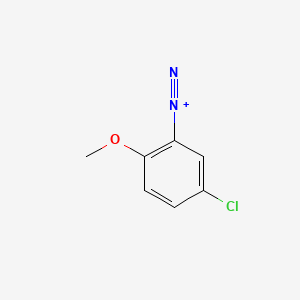
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)

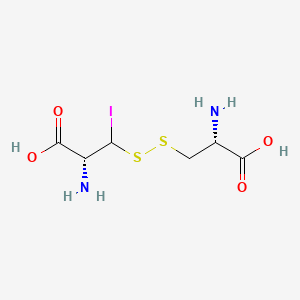

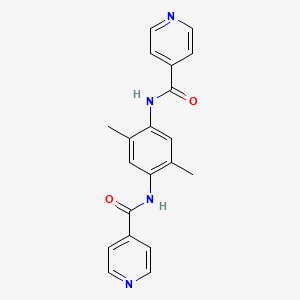

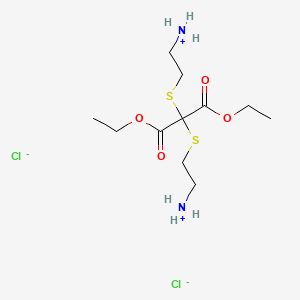

![N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide](/img/structure/B13746189.png)
